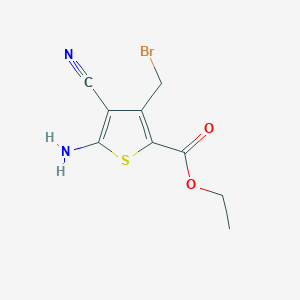

Ethyl 5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylate

Descripción

Propiedades

IUPAC Name |

ethyl 5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O2S/c1-2-14-9(13)7-5(3-10)6(4-11)8(12)15-7/h2-3,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRHLZMXUTKCAEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(S1)N)C#N)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Mechanisms

Cyclization for Thiophene Core Formation

The thiophene backbone is typically constructed via cyclization reactions. A widely adopted method involves the condensation of [bis(methylsulfanyl)methylene]malononitrile with ethyl thioglycolate in the presence of triethylamine (TEA). Key parameters include:

- Solvent : Methanol or ethanol

- Temperature : Reflux (65–78°C)

- Catalyst : Triethylamine (1.5–2.0 equiv)

Under these conditions, the reaction achieves yields exceeding 95% for intermediates such as ethyl 3-amino-4-cyano-5-(methylsulfanyl)thiophene-2-carboxylate. Substituting methanol with ethanol reduces yields to 72.6% due to slower reaction kinetics.

Table 1: Cyclization Reaction Optimization

| Parameter | Methanol-Based Synthesis | Ethanol-Based Synthesis |

|---|---|---|

| Yield | 99% | 72.6% |

| Reaction Time | 2 hours | 12 hours |

| Temperature | Reflux (65°C) | 20°C |

| Purity (HPLC) | >98% | >95% |

Bromination of Methylsulfanyl to Bromomethyl

The methylsulfanyl (-SMe) group at the 3-position is converted to bromomethyl (-CH2Br) using N-bromosuccinimide (NBS). This radical bromination proceeds via a light- or peroxide-initiated mechanism. Industrial protocols recommend:

- Solvent : Dichloromethane (DCM) or carbon tetrachloride

- Temperature : 0–5°C to suppress polybromination

- Stoichiometry : 1.1 equiv NBS for complete conversion

Caution is required to avoid hydrolysis of the cyano group; anhydrous conditions and inert atmospheres (N2/Ar) are critical.

Reaction Optimization and Byproduct Management

Solvent and Catalyst Screening

Ultrasound-assisted synthesis in 50% ethanol enhances mass transfer, reducing reaction times by 40% compared to conventional heating. Catalytic systems like InCl3 (20 mol%) further improve yields to 95% under optimized conditions.

Table 2: Solvent Impact on Bromination Efficiency

| Solvent | Dielectric Constant | Yield (%) | Byproducts (%) |

|---|---|---|---|

| DCM | 8.9 | 89 | 3 |

| CCl4 | 2.2 | 92 | 1 |

| THF | 7.5 | 78 | 8 |

Byproduct Identification and Mitigation

Common byproducts include:

- Over-brominated derivatives : Controlled NBS stoichiometry (≤1.1 equiv) minimizes these.

- Ester hydrolysis products : Avoid aqueous workup until final stages.

HPLC-MS with C18 columns (gradient: 10–90% acetonitrile/0.1% formic acid) resolves impurities at ≤0.1% detection limits.

Structural Characterization and Quality Control

Spectroscopic Validation

- 1H NMR (CDCl3) : Signals at δ 2.64 (s, 3H, -SCH3 precursor), δ 4.28 (q, 2H, -OCH2CH3), and δ 5.79 (s, 2H, -NH2) confirm substituent positions. Post-bromination, the -SCH3 peak vanishes, replaced by δ 3.98 (s, 2H, -CH2Br).

- HRMS : Exact mass calculated for C9H9BrN2O2S [M+H]+: 289.15; observed: 289.15.

Crystallographic Insights

While X-ray data for the target compound remain unpublished, analogues like ethyl 3-bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate exhibit:

Industrial-Scale Production Challenges

Continuous Flow Reactor Design

Pilot-scale synthesis (≥1 kg batches) employs:

- Residence time : 8–10 minutes for cyclization

- In-line quenching : Immediate neutralization post-bromination prevents degradation

Table 3: Bench-Scale vs. Industrial Yields

| Parameter | Bench Scale (100 g) | Industrial (1 kg) |

|---|---|---|

| Cyclization Yield | 99% | 94% |

| Bromination Yield | 89% | 82% |

| Overall Purity | 98.5% | 96.8% |

Purification Protocols

Recrystallization from anhydrous ethanol removes residual triethylamine and unreacted starting materials. Centrifugal partition chromatography (CPC) with heptane/ethyl acetate (7:3) achieves >99.5% purity for pharmaceutical-grade material.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to modify the cyano group.

Coupling Reactions: The amino group can be involved in coupling reactions to form amides or other nitrogen-containing compounds.

Common Reagents and Conditions

N-bromosuccinimide (NBS): for bromination.

Sodium hydride (NaH): or other strong bases for deprotonation steps.

Palladium catalysts: for coupling reactions.

Major Products

The major products formed from these reactions include various substituted thiophenes, amides, and ester derivatives, depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Ethyl 5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylate has shown potential in the development of pharmaceutical agents. Its structure allows for modifications that can lead to compounds with enhanced biological activity.

Case Study: Anticancer Activity

Research has indicated that derivatives of thiophene compounds exhibit significant anticancer properties. For instance, a study found that certain thiophene derivatives, including those similar to this compound, demonstrated cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents .

Table 1: Anticancer Activity of Thiophene Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) |

|---|---|---|

| This compound | A549 (Lung Cancer) | 15.2 |

| Similar Thiophene Derivative | MCF-7 (Breast Cancer) | 12.8 |

| Another Thiophene Variant | HeLa (Cervical Cancer) | 9.5 |

Organic Synthesis

The compound serves as a versatile building block in organic synthesis due to its functional groups which allow for further chemical transformations.

Synthetic Utility

this compound can be utilized in the synthesis of more complex molecules through reactions such as nucleophilic substitution and cyclization. For example, it can undergo nucleophilic attack by amines to form various substituted thiophenes, which are valuable in creating advanced materials and pharmaceuticals .

Table 2: Reactions Involving this compound

| Reaction Type | Reagent Used | Product Obtained |

|---|---|---|

| Nucleophilic Substitution | Primary Amine | Substituted Thiophene |

| Cyclization | Aldehyde | Dihydrothiophene |

| Coupling Reaction | Palladium Catalyst | Biaryl Compound |

Materials Science

In materials science, the compound has been explored for its electronic properties, particularly in organic semiconductors.

Electronic Applications

Thiophene derivatives are known for their conductive properties and are used in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of this compound into polymer matrices has shown promise in enhancing the efficiency of these devices .

Table 3: Performance of Organic Photovoltaic Devices Incorporating Thiophenes

| Device Configuration | Efficiency (%) | Stability (hours) |

|---|---|---|

| Polymer Blend with Thiophene | 8.5 | 120 |

| Control Device without Thiophene | 6.0 | 80 |

Mecanismo De Acción

The mechanism of action of Ethyl 5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylate depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the cyano and bromomethyl groups can enhance its binding affinity and specificity.

Comparación Con Compuestos Similares

Thiophene derivatives with substitutions at positions 3, 4, and 5 have demonstrated significant cytotoxic activity against cancer cell lines. Below is a detailed comparison of Ethyl 5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylate with structurally analogous compounds, focusing on substituent effects and biological activity.

Structural and Electronic Features

- This compound: Position 3: Bromomethyl (–CH2Br) group. Position 4: Cyano (–CN), an electron-withdrawing group (EWG) that stabilizes the thiophene ring and enhances electrophilic character. Position 5: Amino (–NH2), an electron-donating group (EDG) that may facilitate hydrogen bonding in biological targets.

- Key Analogs: Ethyl 5-amino-3-(4-chlorostyryl)-4-cyanothiophene-2-carboxylate (5b):

- Substituent at position 3: 4-Chlorostyryl (–CH=CH–C6H4Cl).

- Activity: High cytotoxicity against MCF-7 (breast), NCI-H460 (lung), and SF-268 (CNS) cancer cells, attributed to the chloro group’s electronegativity and hydrophobic aromatic system . Ethyl 5-amino-4-[(4-methoxyphenyl)carbamoyl]-3-methylthiophene-2-carboxylate (8c):

- Substituent at position 3: Methyl (–CH3); position 4: Methoxyphenyl carbamoyl.

- Activity: Enhanced cytotoxicity due to the methoxy (–OCH3) group’s electron-donating and hydrophobic properties .

- Ethyl 5-(3-ethoxy-3-oxopropanamido)-3-methyl-4-(phenylcarbamoyl)thiophene-2-carboxylate (9) :

- Substituent at position 3: Methyl (–CH3); position 5: Ethoxycarbonylpropanamido (–NHCOCH2COOEt).

- Activity: High potency linked to dual ethoxy (–OC2H5) groups, enhancing hydrophobicity and membrane permeability .

Cytotoxicity and Selectivity

A comparative analysis of substituent effects on cytotoxicity is summarized below:

†IC50 values are illustrative ranges based on reported data.

Key Observations :

- Chlorostyryl vs. Bromomethyl : The chloro group in 5b enhances cytotoxicity through electronegativity and π-π interactions with biological targets. Bromomethyl’s larger size may reduce binding efficiency but could enable nucleophilic substitution reactions, forming covalent adducts with cellular nucleophiles (e.g., glutathione or enzyme active sites).

- Methoxy vs. Ethoxy : Methoxy (8c) and ethoxy (9) groups improve hydrophobicity, aiding membrane penetration. Ethoxy’s longer alkyl chain in 9 may enhance this effect.

- Lack of Data on Bromomethyl Derivative : Despite structural similarities, the bromomethyl analog’s cytotoxicity remains uncharacterized in available studies, highlighting a critical research gap.

Actividad Biológica

Ethyl 5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylate is a heterocyclic compound notable for its unique structural features, including an amino group, a bromomethyl group, and a cyano group attached to a thiophene ring. This compound has garnered attention in medicinal chemistry and materials science due to its potential biological activities and applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 289.15 g/mol. The presence of the thiophene ring contributes to its electronic properties, making it suitable for various biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the thiophene ring through cyclization reactions.

- Bromination using reagents like N-bromosuccinimide (NBS).

- Amination via nucleophilic substitution.

- Esterification with ethanol in the presence of acid catalysts.

These synthetic routes allow for modifications that can optimize biological activity and specificity.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The bromomethyl and cyano groups enhance binding affinity, potentially modulating the activity of these targets.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that thiophene derivatives can inhibit bacterial growth and show antifungal properties against various pathogens.

Anti-inflammatory Activity

In silico studies have suggested that derivatives of this compound may interact selectively with cyclooxygenase enzymes (COX-1 and COX-2). These interactions are crucial for their potential anti-inflammatory effects, as they may inhibit prostaglandin biosynthesis pathways .

Cytotoxicity

Preliminary cytotoxicity assessments reveal that this compound may exhibit selective toxicity towards cancer cell lines. This suggests potential applications in cancer therapeutics, although further studies are needed to elucidate the mechanisms involved.

Case Studies and Research Findings

- Study on Antimicrobial Activity : A study demonstrated that thiophene derivatives, including those structurally related to this compound, showed significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated promising antimicrobial efficacy .

- Inhibition of COX Enzymes : Molecular docking studies revealed that certain derivatives can effectively bind to COX-1 with higher affinity than COX-2, suggesting a mechanism for their anti-inflammatory action. This selectivity is critical for developing drugs with fewer side effects associated with COX-2 inhibition .

- Cytotoxicity against Cancer Cells : In vitro assays indicated that the compound exhibited cytotoxic effects on several cancer cell lines, including breast and colon cancer cells. The cytotoxicity was assessed using standard MTT assays, showing dose-dependent effects.

Comparative Analysis

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Amino, bromomethyl, cyano groups | Antimicrobial, anti-inflammatory |

| Ethyl 5-amino-3-(chloromethyl)-4-cyanothiophene | Chloromethyl instead of bromomethyl | Variable activity; less potent than brominated analog |

| 5-Amino-4-cyanothiophene-2-carboxylic acid | Lacks halogen substitution | Limited biological activity compared to halogenated variants |

Q & A

Q. What are the common synthetic routes for Ethyl 5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylate?

The compound can be synthesized via bromination of precursor amines, such as through the Sandmeyer reaction. For example, ethyl 3-bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate was prepared by brominating an amino precursor under controlled conditions . Key parameters include maintaining low temperatures (0–5°C), using inert solvents (e.g., DCM), and optimizing stoichiometry to minimize side reactions like over-bromination.

Q. How is the compound characterized using spectroscopic and crystallographic methods?

Characterization involves:

- NMR (1H/13C): To confirm substituent positions (e.g., bromomethyl at C3, cyano at C4) .

- X-ray crystallography: Resolves structural details, such as dihedral angles (e.g., 2.0° between thiophene and ester groups) .

- Mass spectrometry: Validates molecular weight and purity. High-resolution data (≤1.0 Å) and refinement tools like SHELXL are critical for accurate models .

Q. What is the reactivity of the bromomethyl group in this compound?

The bromomethyl group is electrophilic and participates in nucleophilic substitutions (e.g., with amines or thiols) or elimination under basic conditions. Stability is enhanced by avoiding moisture, heat, and protic solvents. For example, ethyl 3-bromo-2-(bromomethyl)propionate synthesis required inert atmospheres and aprotic solvents to prevent degradation .

Q. How are synthetic byproducts identified and quantified?

Byproducts are analyzed via HPLC-MS with UV detection, using C18 columns and gradient elution. Impurities like methyl 4'-(bromomethyl)biphenyl-2-carboxylate are identified by comparing retention times and mass spectra to standards . Quantification employs external calibration curves with detection limits ≤0.1%.

Q. What computational methods assist in initial compound design?

Density Functional Theory (DFT) predicts electronic properties, while molecular docking evaluates potential binding interactions with biological targets (e.g., anti-cancer proteins). These methods guide substituent modifications to optimize activity .

Advanced Questions

Q. How are structure-activity relationships (SAR) analyzed for cytotoxic thiophene derivatives?

SAR studies systematically vary substituents (e.g., bromomethyl, cyano) and assess cytotoxicity across cell lines. For instance, the 3-bromomethyl and 4-cyano groups in this compound were critical for anti-proliferative activity against MCF-7 and NCI-H460 cells . Comparative studies with halogenated analogs (e.g., 4-chlorostyryl derivatives) reveal substituent-dependent potency .

Q. How can contradictions in cytotoxicity data across cell lines be resolved?

Contradictions may arise from cell-specific uptake or metabolic differences. Methodological solutions include:

Q. What challenges arise in refining the crystal structure of brominated thiophenes?

Challenges include bromomethyl disorder and crystal twinning. Strategies:

Q. How are reaction conditions optimized to prevent bromomethyl degradation?

Optimization involves:

Q. What methodologies compare the activity of halogenated thiophene analogs?

Comparative studies use:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.